2-(3-chlorobenzyl)-8-fluoro-5-(3-methylbenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one
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Overview
Description
The compound “2-(3-chlorobenzyl)-8-fluoro-5-(3-methylbenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one” is a complex organic molecule that contains several functional groups and rings, including a pyrazoloquinoline core, a chlorobenzyl group, and a methylbenzyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, with a chlorobenzyl group attached at the 2-position and a methylbenzyl group attached at the 5-position. The compound also contains a fluorine atom at the 8-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazoloquinoline core, as well as the chlorobenzyl and methylbenzyl groups. The chlorine atom in the chlorobenzyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazoloquinoline core could contribute to its aromaticity and stability. The chlorobenzyl and methylbenzyl groups could influence its solubility and reactivity .Scientific Research Applications
Synthesis and Characterization
- Derivatives of pyrazoloquinolinone compounds, similar to the specified chemical, have been synthesized and characterized for their novel tetracyclic ring systems. These derivatives offer potential applications in the field of organic chemistry and material science (Eller, Datterl, & Holzer, 2007).
Anticancer Properties
- Quinoxaline derivatives, which are related to the given compound, have been explored for their potential as anticancer agents. Specific studies have focused on the synthesis, crystal structure, and docking studies of such compounds to predict their effectiveness against cancer (Abad et al., 2021).
Antitubercular Activity
- Analogues of pyrazoloquinolinone, like the specified chemical, have been synthesized and evaluated for their antitubercular activity. Some of these compounds have shown promising results as potential antitubercular agents (Kantevari et al., 2011).
Antimicrobial and Antioxidant Activities
- Compounds structurally similar to 2-(3-chlorobenzyl)-8-fluoro-5-(3-methylbenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one have been synthesized and shown to possess antimicrobial properties. Specific studies have also highlighted their potential as antioxidants (Prasath et al., 2015).
Role in Inhibiting Cytochrome P450 Activities
- Related compounds have been studied for their role in inhibiting cytochrome P450 activities. This inhibition can be significant in the context of cancer research and treatment, as P450 enzymes are involved in the bioactivation of carcinogens (Yun et al., 1995).
Application in Chemotherapy
- Quinoline-structured compounds, akin to the one mentioned, have been synthesized as anticancer prodrugs. These have shown promise in chemotherapy, particularly for oral cancer, due to their pH-responsive drug release performance (Tian et al., 2018).
Potential as Central Benzodiazepine Receptor Ligands
- Compounds like this compound have been studied for their high affinity as central benzodiazepine receptor ligands. This research opens up possibilities for their use in neuropsychopharmacology (Carotti et al., 2003).
Future Directions
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O/c1-16-4-2-5-17(10-16)13-29-15-22-24(21-12-20(27)8-9-23(21)29)28-30(25(22)31)14-18-6-3-7-19(26)11-18/h2-12,15H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYBAEUPGLSKIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC4=CC(=CC=C4)Cl)C5=C2C=CC(=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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